N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[1-(6-Chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a heterocyclic organic compound featuring a quinazoline core fused with a dihydropyrazole ring and substituted with chlorine, phenyl, methoxyphenyl, and methanesulfonamide groups. The methanesulfonamide group is a common pharmacophore in drug design, often enhancing solubility and binding affinity to biological targets .
Properties
IUPAC Name |
N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClN5O3S/c1-40-29-14-7-6-13-24(29)28-19-27(21-11-8-12-23(17-21)36-41(2,38)39)35-37(28)31-33-26-16-15-22(32)18-25(26)30(34-31)20-9-4-3-5-10-20/h3-18,28,36H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJSMJSDRWJFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC(=CC=C6)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates quinazoline and pyrazole moieties, which are known for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of:
- A quinazoline core, which is linked to a pyrazole derivative.
- A methanesulfonamide group that may enhance solubility and bioavailability.
Molecular Formula
Molecular Weight
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
Antitumor Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown:
- Inhibition of Aurora Kinases : These kinases are critical for cell division, and their inhibition can lead to apoptosis in cancer cells .
- Selective Cytotoxicity : Studies indicate that certain derivatives exhibit selective cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) .
Anti-inflammatory Activity
The methanesulfonamide group in the compound may contribute to its anti-inflammatory properties. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α .
Antimicrobial Properties
Certain pyrazole derivatives have demonstrated significant antibacterial and antifungal activities. This suggests that this compound could potentially exhibit similar effects.
The biological activity of this compound can be attributed to its ability to:
- Inhibit Kinase Activity : By targeting specific kinases involved in cancer cell proliferation.
- Modulate Cytokine Production : Reducing inflammation through the inhibition of signaling pathways associated with immune responses.
Case Studies
- Antitumor Efficacy in Vivo : In a study involving animal models, a related quinazoline derivative showed significant reduction in tumor size when administered at doses of 10 mg/kg body weight .
- Clinical Relevance : A phase I clinical trial evaluated the safety and efficacy of a similar compound in patients with advanced solid tumors, showing promising results with manageable side effects .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic properties, including:
- Anticancer Activity : Research indicates that quinazoline derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation. The specific structure of this compound may enhance its efficacy against certain cancer types by targeting specific pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : Studies have shown that compounds containing quinazoline and pyrazole moieties exhibit antimicrobial activities against various bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines, thus reducing inflammation .
Chemical Research Applications
In the realm of synthetic chemistry, N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide serves as a versatile building block for:
- Synthesis of Novel Heterocycles : The compound can be used to create more complex heterocyclic structures, which are valuable in drug discovery. Its unique functional groups allow for diverse chemical modifications, leading to new derivatives with enhanced biological activity .
- Material Science : The structural properties of this compound lend themselves to applications in material science, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with metals can be exploited in creating advanced materials with specific functionalities .
Biological Research Applications
The compound is utilized as a probe in biological studies to:
- Investigate Enzyme Inhibition : It can be employed to study the inhibition mechanisms of various enzymes, providing insights into metabolic pathways and potential therapeutic targets .
- Receptor Binding Studies : The interaction of this compound with specific receptors can help elucidate signaling pathways involved in diseases such as cancer and neurodegenerative disorders. Understanding these interactions is crucial for developing targeted therapies .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits tyrosine kinases; effective against tumors | |
| Antimicrobial | Active against various bacterial strains | |
| Anti-inflammatory | Modulates inflammatory cytokines |
Table 2: Synthetic Applications
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Quinazoline vs. Chromene/Pyrazolopyrimidine Cores: The quinazoline core in the target compound is associated with kinase inhibition (e.g., EGFR, VEGFR) due to its planar aromatic structure, which facilitates intercalation into ATP-binding pockets .
Substituent Effects on Bioactivity: Methanesulfonamide vs. Ethanesulfonamide: The smaller methanesulfonamide group in the target compound may improve membrane permeability compared to bulkier ethanesulfonamide derivatives . Chloro vs. Fluorinated analogs (e.g., ) often exhibit improved metabolic stability.
Dihydropyrazole Conformation :
- The 4,5-dihydropyrazole ring in the target compound introduces conformational rigidity, which may reduce off-target effects compared to fully aromatic pyrazole derivatives .
Research Findings and Inferred Mechanisms
- Anticancer Activity : Quinazoline derivatives are well-documented as tyrosine kinase inhibitors. For example, compounds with similar substitution patterns (e.g., 6-chloro, 4-phenyl) have shown IC₅₀ values < 100 nM against EGFR mutants .
- Anti-inflammatory Potential: Sulfonamide-containing dihydropyrazoles (e.g., ) inhibit COX-2 and 5-LOX enzymes, suggesting the target compound may modulate arachidonic acid pathways.
- Selectivity Considerations: The 2-methoxyphenyl group may confer selectivity toward cancer cells over normal tissues, as seen in ferroptosis-inducing agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
